

# A Comprehensive Technical Guide to Boc-Tyr(tBu)-OH for Peptide Synthesis

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## Compound of Interest

Compound Name: **Boc-Tyr(tBu)-OH**

Cat. No.: **B558189**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- $\alpha$ -tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly known as **Boc-Tyr(tBu)-OH**. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly within Boc chemistry. This document covers its chemical properties, supplier information, and detailed experimental protocols for its application in the synthesis of peptides, a cornerstone in drug discovery and development.

## Core Concepts: The Role of Boc-Tyr(tBu)-OH in Peptide Synthesis

**Boc-Tyr(tBu)-OH** is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) group. This dual protection is essential for its use in Boc-based solid-phase peptide synthesis. The Boc group prevents unwanted reactions at the N-terminus during peptide chain elongation, while the tBu group protects the reactive hydroxyl side chain.<sup>[1][2]</sup>

The O-tert-butyl ether is stable under the mildly acidic conditions used for the repetitive removal of the  $\text{N}\alpha$ -Boc group (e.g., with trifluoroacetic acid, TFA) but is readily cleaved during the final, strong acid-mediated step (e.g., with hydrogen fluoride, HF) that simultaneously cleaves the peptide from the resin support.<sup>[1]</sup> This aligns seamlessly with the standard Boc-SPPS workflow, which favors a single-step final deprotection.<sup>[1]</sup>

## Compound Identification and Properties

The definitive identifier for **Boc-Tyr(tBu)-OH** is its CAS number. It is crucial to distinguish between the L- and D-enantiomers, as they have distinct CAS numbers and applications.

Property	Value	Reference
Chemical Name	N- $\alpha$ -t-Boc-O-t-butyl-L-tyrosine	
Synonyms	Boc-O-tert-butyl-L-tyrosine	<a href="#">[3]</a>
CAS Number	47375-34-8 (for L-enantiomer)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>18</sub> H <sub>27</sub> NO <sub>5</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	337.41 g/mol	<a href="#">[6]</a>
Appearance	White to off-white solid/powder	<a href="#">[1]</a>
Solubility	Soluble in organic solvents like DMF and DCM	<a href="#">[4]</a>
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	<a href="#">[1]</a>

## Supplier Information

A variety of chemical suppliers offer **Boc-Tyr(tBu)-OH**, often with different purity grades suitable for research and manufacturing purposes.

Supplier	Product Name/Number	Purity/Assay
Sigma-Aldrich (Novabiochem)	853023	≥98% (TLC)
MedChemExpress	HY-W010531	Not specified
Bachem AG	4007047	Not specified
Aaptec	ABY135	Not specified
Anaspec	AS-20818	≥95% (HPLC)

## Experimental Protocols

The primary application of **Boc-Tyr(tBu)-OH** is in Boc solid-phase peptide synthesis. Below is a generalized experimental protocol for a single coupling cycle.

### General Boc-SPPS Cycle for Incorporation of Boc-Tyr(tBu)-OH

This protocol outlines the key steps for adding a **Boc-Tyr(tBu)-OH** residue to a growing peptide chain attached to a solid support resin.

#### 1. Resin Preparation:

- The peptide-resin is swelled in a suitable solvent, typically dichloromethane (DCM).

#### 2. N $\alpha$ -Boc Deprotection:

- The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[1][6]
- The resin is then washed thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.

#### 3. Neutralization:

- The resulting TFA salt of the N-terminal amine is neutralized to the free amine. This is commonly achieved by treating the resin with a solution of a hindered base, such as

diisopropylethylamine (DIEA), in DCM or dimethylformamide (DMF).[\[6\]](#)

- The resin is washed with DCM and/or DMF to remove excess base and the resulting salt.

#### 4. Coupling of **Boc-Tyr(tBu)-OH**:

- **Boc-Tyr(tBu)-OH** is activated in a separate vessel. Common activating agents include dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBr) to minimize side reactions and racemization.
- The activated **Boc-Tyr(tBu)-OH** solution is added to the neutralized peptide-resin.
- The coupling reaction is allowed to proceed with agitation for a sufficient time (typically 1-2 hours) to ensure complete acylation.

#### 5. Washing:

- Following the coupling reaction, the resin is extensively washed with DMF and DCM to remove excess reagents and byproducts.[\[1\]](#)

This cycle is repeated for each subsequent amino acid in the peptide sequence.

## Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups, including the tBu group on the tyrosine residue, are removed in a single step.

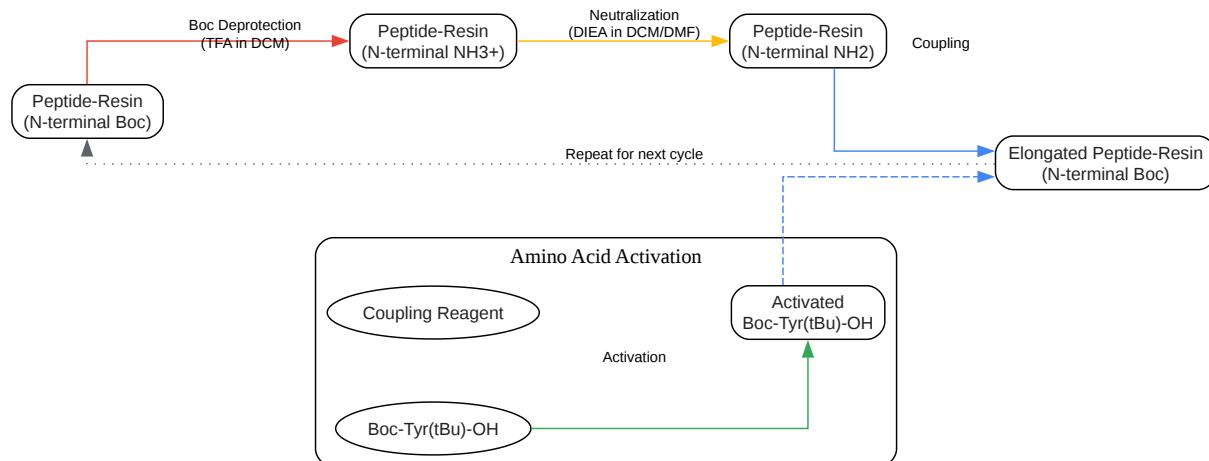
- Reagents: A strong acid "cleavage cocktail" is used. The most common is anhydrous hydrogen fluoride (HF).[\[1\]](#) Alternatives include trifluoromethanesulfonic acid (TFMSA).
- Scavengers: The cleavage cocktail typically contains scavengers, such as anisole or thioanisole, to trap the reactive tert-butyl cations generated during the deprotection of tBu groups, thus preventing side reactions with sensitive residues like tryptophan and methionine.[\[1\]](#)
- Procedure:

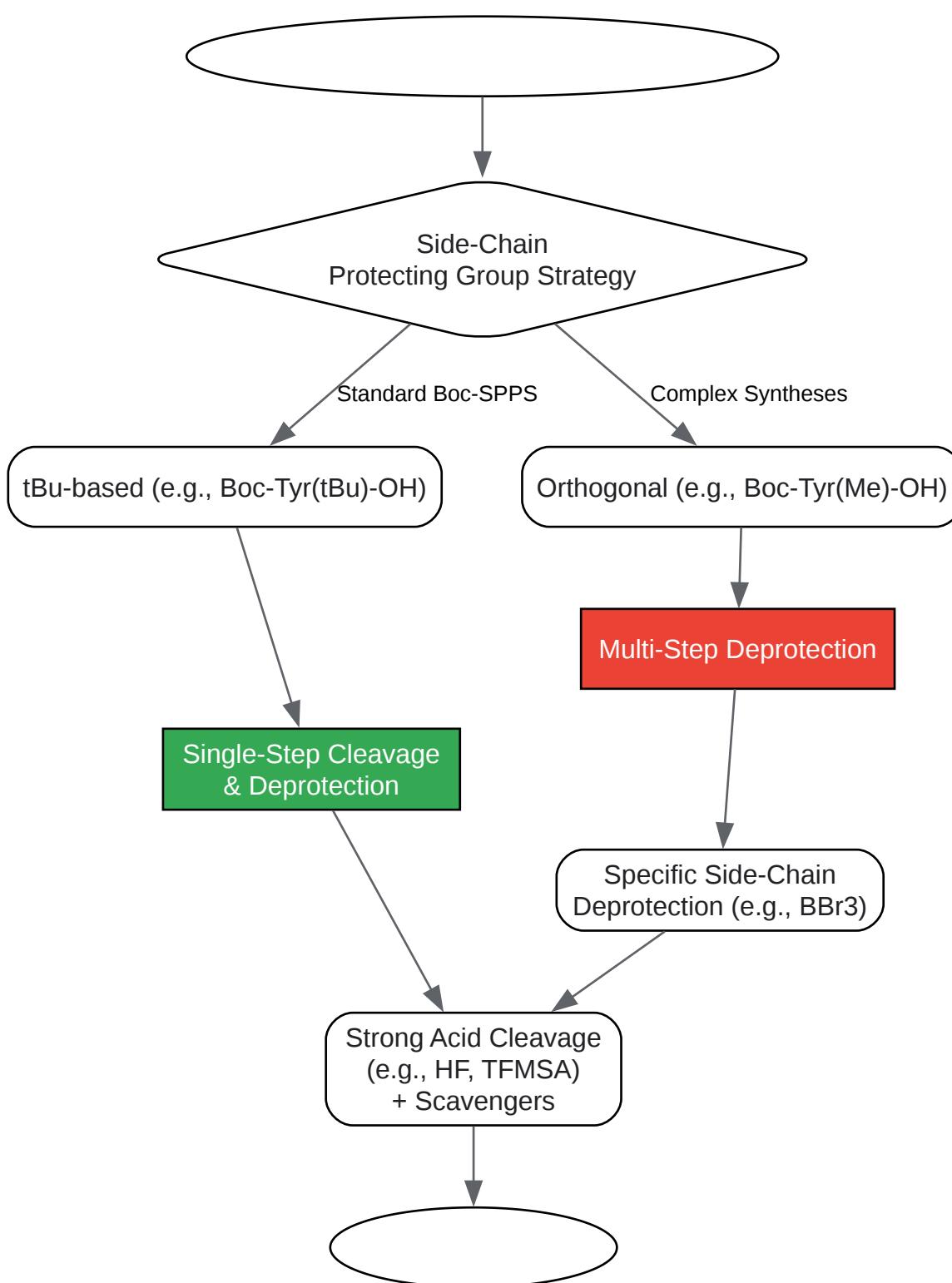
- The dried peptide-resin is placed in a specialized cleavage apparatus.
- The pre-chilled cleavage cocktail is added to the resin.
- The reaction is stirred, typically at 0°C, for 1-2 hours.[[1](#)]
- The strong acid is removed under vacuum.
- The crude peptide is precipitated with cold diethyl ether.
- The precipitated peptide is collected, washed with cold ether, and then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[[1](#)]

## Diagrams

### Boc-SPPS Workflow

The following diagram illustrates the iterative cycle of Boc solid-phase peptide synthesis.



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